molecular formula C11H16N2O3S B1462319 Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate CAS No. 1242972-14-0

Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate

Cat. No. B1462319
M. Wt: 256.32 g/mol
InChI Key: VTQZESCKIYGOOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .


Chemical Reactions Analysis

The compound reacts with aliphatic amines to give the corresponding acetamides . Other reactions include those with hydrazine hydrate and aniline .

Scientific Research Applications

Pharmacokinetics and Toxicokinetics

  • Ethyl Acetate and Metabolism : Studies investigating the metabolism and toxicokinetics of ethyl derivatives, like ethyl tert-butyl ether (ETBE) and ethyl acetate, provide crucial information on how these compounds are absorbed, metabolized, and excreted in humans. For instance, the controlled exposure of male volunteers to ETBE vapor revealed insights into its uptake, disposition, and potential metabolites such as tert-butyl alcohol (TBA) and acetone, suggesting a metabolic pathway that could be relevant for understanding the metabolism of similar ethyl derivatives (Nihlen, Löf, & Johanson, 1998).

Health and Safety Assessments

  • Occupational Exposure : Research on the exposure of workers to solvents like ethyl acetate in various industries, including nail salons, has helped characterize workplace safety and health risks. For example, a study measuring personal and area concentrations of solvents among Vietnamese nail salon workers in California aimed to understand the health implications of exposure to ethyl acetate and other solvents, contributing to occupational health guidelines and safety practices (Quach et al., 2011).

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, it’s worth noting that imidazole containing compounds, which are structurally similar, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate could potentially have similar applications in the future.

properties

IUPAC Name

ethyl 2-(6-oxo-2-propylsulfanyl-1H-pyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-5-17-11-12-8(6-9(14)13-11)7-10(15)16-4-2/h6H,3-5,7H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZESCKIYGOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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